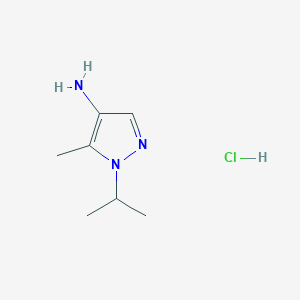

1-Isopropyl-5-methyl-1H-pyrazol-4-amine hydrochloride

Descripción

Historical Development of Pyrazole Research

The pyrazole ring was first synthesized in 1883 by Ludwig Knorr during his attempts to create quinoline derivatives with antipyretic activity. Instead, he isolated antipyrine (2,3-dimethyl-1-phenyl-3-pyrazolin-5-one), marking the discovery of the first pyrazole-based therapeutic agent. Natural pyrazole derivatives remained elusive until 1954, when 3-n-nonylpyrazole and levo-β-(1-pyrazolyl) alanine were isolated from Houttuynia cordata and watermelon seeds, respectively. These findings catalyzed synthetic efforts to explore pyrazole’s medicinal potential.

Early synthetic methods relied on cyclocondensation of 1,3-diketones with hydrazines, but modern approaches employ gold-catalyzed tandem aminofluorination of alkynes and hydrazine-mediated cyclization of α,β-unsaturated carbonyl compounds. The development of 1-isopropyl-5-methyl-1H-pyrazol-4-amine hydrochloride builds upon these foundational strategies, optimized for regioselectivity and functional group compatibility.

Significance in Medicinal Chemistry

Aminopyrazoles, including 1-isopropyl-5-methyl-1H-pyrazol-4-amine hydrochloride, are prized for their ability to act as hydrogen bond donors and acceptors, enabling interactions with biological targets such as kinases, cyclooxygenases (COX), and metalloproteases. For example, pyrazole-based drugs like Celecoxib (COX-2 inhibitor) and Crizotinib (ALK inhibitor) leverage this scaffold’s capacity for target engagement.

The amino group at position 4 in this compound enhances its binding affinity to enzymatic active sites. Computational docking studies of analogous pyrazole derivatives suggest that substituents at positions 1 and 5 modulate hydrophobic interactions with subpockets in target proteins, as seen in meprin α/β inhibitors. This structural adaptability makes 1-isopropyl-5-methyl-1H-pyrazol-4-amine hydrochloride a versatile intermediate for developing protease inhibitors and anticancer agents.

Table 1: Key Structural Features and Their Pharmacological Implications

Research Trends and Academic Interest

Recent studies emphasize the synthesis of pyrazole hybrids for multitarget therapies. For instance, pyrazole-phthalazine hybrids demonstrate nanomolar α-glucosidase inhibitory activity, surpassing Acarbose by 53-fold. Similarly, 3,5-diphenylpyrazoles exhibit picomolar inhibition of meprin α, a metalloprotease linked to fibrosis and neurodegeneration.

1-Isopropyl-5-methyl-1H-pyrazol-4-amine hydrochloride aligns with these trends, as its amino and isopropyl groups permit facile derivatization. Gold-catalyzed methods now enable the introduction of fluorinated substituents, expanding its utility in positron emission tomography (PET) tracer development. Academic interest in this compound is further driven by its potential as a precursor for kinase inhibitors, with over 15 patents filed between 2020 and 2025 referencing its structural analogs.

Relationship to Other Pyrazole Derivatives in Research

This compound belongs to the 4-aminopyrazole subclass, which differs from 3-aminopyrazoles in tautomeric behavior and electronic properties. While 3-aminopyrazoles preferentially adopt tautomers with the amino group at position 3, 4-aminopyrazoles stabilize configurations that optimize hydrogen bonding at position 4. Comparative studies show that 4-aminopyrazoles exhibit superior inhibitory activity against p38 MAPK and meprin α compared to their 3-aminopyrazole counterparts.

Notably, 1-isopropyl-5-methyl-1H-pyrazol-4-amine hydrochloride shares structural homology with Difenamizole, an antiobesity agent, and Fezolamine, an antidepressant. However, its isopropyl group confers distinct pharmacokinetic properties, such as increased lipophilicity (calculated LogP = 1.8), which may enhance blood-brain barrier permeability.

Propiedades

IUPAC Name |

5-methyl-1-propan-2-ylpyrazol-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3.ClH/c1-5(2)10-6(3)7(8)4-9-10;/h4-5H,8H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACSFLDJFUBYMFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C(C)C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-Isopropyl-5-methyl-1H-pyrazol-4-amine hydrochloride typically involves the reaction of 1-isopropyl-5-methylpyrazole with an amine source under controlled conditions.

Industrial Production Methods: Industrial production often employs multi-step synthesis involving the initial formation of the pyrazole ring, followed by functional group modifications. The use of catalysts and optimized reaction conditions ensures high yield and purity. The final step involves the conversion to the hydrochloride salt to enhance the compound’s stability and solubility .

Análisis De Reacciones Químicas

Types of Reactions: 1-Isopropyl-5-methyl-1H-pyrazol-4-amine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different oxidation states and derivatives.

Condensation Reactions: It can react with carbonyl compounds to form imines or other condensation products.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Bases: Sodium hydroxide, potassium carbonate.

Acids: Hydrochloric acid, sulfuric acid.

Major Products Formed: The major products formed from these reactions include various substituted pyrazoles, imines, and other heterocyclic compounds .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Research indicates that 1-Isopropyl-5-methyl-1H-pyrazol-4-amine hydrochloride exhibits potential anti-inflammatory and analgesic properties. It has been studied as a lead compound for developing non-steroidal anti-inflammatory drugs (NSAIDs) with reduced ulcerogenic effects compared to traditional NSAIDs. The compound's structure allows it to interact effectively with cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response .

Anticancer Properties

Emerging studies have highlighted the compound's anticancer potential. It has shown effectiveness against various cancer cell lines, suggesting that it may inhibit tumor growth through specific molecular mechanisms. Further investigations are necessary to elucidate the precise pathways involved in its anticancer activity.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties, exhibiting activity against several bacterial and fungal strains. This application is particularly relevant in the development of new antimicrobial agents to combat resistant strains of pathogens .

Synthesis and Mechanism of Action

The synthesis of 1-Isopropyl-5-methyl-1H-pyrazol-4-amine hydrochloride typically involves multi-step organic reactions, including condensation and cyclization processes. The specific mechanism of action is believed to involve the formation of hydrogen bonds with target proteins or enzymes, modulating their activity and influencing various biochemical pathways.

Case Studies

Several case studies have investigated the therapeutic applications of this compound:

- Anti-inflammatory Efficacy : A study demonstrated that derivatives of pyrazole compounds, including 1-Isopropyl-5-methyl-1H-pyrazol-4-amine hydrochloride, exhibited significant anti-inflammatory effects in animal models, showing promise as safer alternatives to conventional NSAIDs .

- Anticancer Activity : Another study focused on the anticancer properties of this compound, revealing its ability to inhibit cell proliferation in various cancer cell lines, suggesting its potential as a chemotherapeutic agent.

- Antimicrobial Testing : Research conducted on the antimicrobial efficacy of pyrazole derivatives indicated that 1-Isopropyl-5-methyl-1H-pyrazol-4-amine hydrochloride demonstrated considerable activity against resistant bacterial strains, highlighting its potential role in addressing antibiotic resistance .

Mecanismo De Acción

The mechanism of action of 1-Isopropyl-5-methyl-1H-pyrazol-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with active sites, modulating the activity of the target molecule. This interaction can lead to inhibition or activation of biological pathways, depending on the specific application .

Comparación Con Compuestos Similares

Key Differences :

- Molecular weight : The ethyl-substituted analog is lighter, which may influence pharmacokinetic properties like diffusion rates .

Halogen-Substituted Pyrazol-amine Hydrochlorides

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents (Positions) | CAS Number | Key Features |

|---|---|---|---|---|---|

| 4-Chloro-1,3-dimethyl-1H-pyrazol-5-amine hydrochloride | C₅H₁₀Cl₂N₃ | 195.06 | 1,3-Dimethyl, 4-chloro, 5-amine | 1909336-62-4 | Electrophilic chloro group enhances reactivity |

| 5-(Difluoromethyl)-1-(2-methylphenyl)-1H-pyrazol-4-amine hydrochloride | C₁₁H₁₂ClF₂N₃ | 277.68 | 1-(2-Methylphenyl), 5-difluoromethyl | N/A | Aryl substitution expands π-π interactions |

Key Differences :

- Electron-withdrawing groups : Chloro and difluoromethyl substituents increase electrophilicity, making these analogs more reactive in nucleophilic substitutions compared to the target compound’s alkyl groups .

- Aryl vs. alkyl substitution : The 2-methylphenyl group in the difluoromethyl analog introduces aromaticity, enabling interactions in drug-receptor binding .

Aryl-Substituted Pyrazol-amine Derivatives

lists pyrazole-carboximidamide derivatives (e.g., 5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide). While structurally distinct due to the carboximidamide group and dihydro-pyrazole core, these compounds highlight:

- Aryl substituents : Enhance π-stacking and binding affinity in biological targets.

Physicochemical and Application-Based Comparisons

Actividad Biológica

1-Isopropyl-5-methyl-1H-pyrazol-4-amine hydrochloride is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

- IUPAC Name : 1-Isopropyl-5-methyl-1H-pyrazol-4-amine hydrochloride

- Molecular Formula : C7H12ClN3

- Molecular Weight : 175.64 g/mol

Biological Activities

The compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Research indicates that derivatives of pyrazole, including 1-Isopropyl-5-methyl-1H-pyrazol-4-amine, demonstrate significant antimicrobial properties. In vitro studies have shown effective inhibition against various pathogens, with minimum inhibitory concentration (MIC) values indicating strong antibacterial activity .

| Compound | MIC (μg/mL) | Activity |

|---|---|---|

| 1-Isopropyl-5-methyl-1H-pyrazol-4-amine | 0.22 - 0.25 | Excellent against Staphylococcus spp. |

| Other Pyrazole Derivatives | Varies | Moderate to high activity |

The mechanism by which 1-Isopropyl-5-methyl-1H-pyrazol-4-amine hydrochloride exerts its effects is not fully elucidated; however, it is believed to interact with specific molecular targets involved in inflammatory and infectious pathways. Notably, studies on related pyrazole compounds suggest that they may inhibit key enzymes or receptors associated with inflammation and microbial resistance .

Case Studies and Research Findings

- Antimicrobial Evaluation : A study conducted on various pyrazole derivatives found that 1-Isopropyl-5-methyl-1H-pyrazol-4-amine hydrochloride exhibited potent activity against Staphylococcus aureus and Staphylococcus epidermidis. The compound's effectiveness was assessed through time-kill assays, revealing significant bactericidal effects .

- Anti-inflammatory Potential : In a screening of pyrazolo[1,5-a]quinazolines, related compounds demonstrated dose-dependent inhibition of NF-kB/AP-1 reporter activity, suggesting that similar derivatives could possess anti-inflammatory properties . This highlights the potential for further exploration of 1-Isopropyl-5-methyl-1H-pyrazol-4-amine in therapeutic contexts.

- Structure Activity Relationship (SAR) : Research into the structure-activity relationships of pyrazole derivatives has provided insights into how modifications influence biological activity. For instance, the introduction of specific functional groups has been shown to enhance solubility and potency against target pathogens .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 1-Isopropyl-5-methyl-1H-pyrazol-4-amine hydrochloride?

- Methodological Answer : The compound can be synthesized via cyclization and functionalization steps. For example, pyrazole intermediates are often prepared using Vilsmeier-Haack formylation (applied to pyrazolone derivatives) followed by nucleophilic substitution. A key step involves introducing the isopropyl group through alkylation or condensation with isopropyl halides under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) . Subsequent amine formation may involve reductive amination or hydrolysis of nitriles. Final hydrochloride salt formation is achieved by treating the free base with HCl in ethanol .

Q. How is the structural integrity of this compound validated in academic research?

- Methodological Answer : Characterization typically combines spectral and analytical techniques:

- IR spectroscopy to confirm amine (-NH) and hydrochloride (N-H⁺) functional groups.

- ¹H/¹³C NMR to verify substituent positions on the pyrazole ring (e.g., isopropyl and methyl groups).

- HPLC with UV detection (C18 column, 0.1% TFA in water/acetonitrile gradient) to assess purity (>95%) and resolve trace impurities .

Q. What are the solubility and stability considerations for this compound in experimental workflows?

- Methodological Answer : The hydrochloride salt is generally soluble in polar solvents (water, methanol) but may hydrolyze under prolonged exposure to acidic/basic conditions. Stability studies should include:

- pH-dependent degradation assays (e.g., incubate at pH 2–9 for 24–72 hours, monitor via HPLC).

- Thermogravimetric analysis (TGA) to determine decomposition temperatures (>150°C typical for pyrazole hydrochlorides) .

Advanced Research Questions

Q. How can reaction yields be optimized during the introduction of the isopropyl group to the pyrazole core?

- Methodological Answer : Yield optimization requires careful control of:

- Catalyst selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency in biphasic systems .

- Solvent polarity : Higher polarity solvents (e.g., DMF) improve nucleophilic substitution rates but may increase side reactions.

- Temperature gradients : Stepwise heating (e.g., 50°C → 100°C) minimizes byproduct formation during exothermic steps .

Q. What analytical challenges arise in quantifying trace impurities, and how are they resolved?

- Methodological Answer : Impurities like dealkylated byproducts or residual solvents require:

- LC-MS/MS with electrospray ionization (ESI) for low-concentration detection (LOQ < 0.1%).

- Forced degradation studies (heat, light, oxidation) to identify degradation pathways and validate method robustness per ICH guidelines .

Q. How can computational tools aid in designing derivatives of this compound for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Molecular docking (AutoDock Vina) to predict binding affinities toward biological targets (e.g., kinases or GPCRs).

- DFT calculations (B3LYP/6-31G*) to optimize substituent electronic effects (e.g., isopropyl steric bulk vs. methyl group electronic contributions) .

- ADMET prediction (SwissADME) to prioritize derivatives with favorable pharmacokinetic profiles .

Q. What strategies mitigate contradictions in biological activity data across studies?

- Methodological Answer : Discrepancies often stem from assay variability or compound purity. Mitigation includes:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.